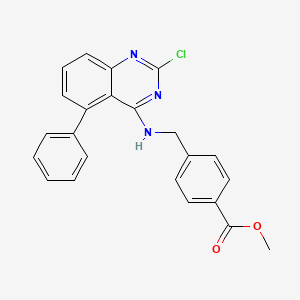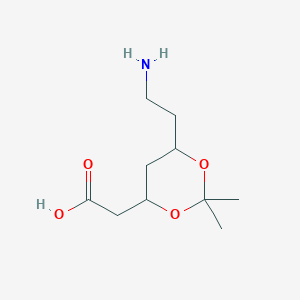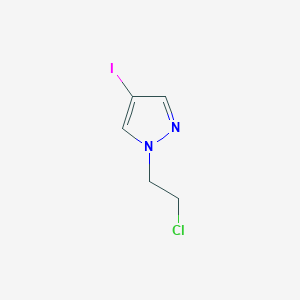
1-(2-chloroethyl)-4-iodo-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chloroethyl)-4-iodo-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of an iodine atom at the 4-position of the pyrazole ring and an ethyl chloride group at the 2-position makes this compound unique and potentially useful in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloroethyl)-4-iodo-1H-pyrazole typically involves the iodination of a pyrazole derivative followed by the introduction of an ethyl chloride group. One common method involves the reaction of 4-iodopyrazole with ethylene chlorohydrin in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
1-(2-chloroethyl)-4-iodo-1H-pyrazole can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The pyrazole ring can be oxidized to form various oxidized derivatives.
Reduction Reactions: The iodine atom can be reduced to form deiodinated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazole derivatives.
Oxidation Reactions: Products include oxidized pyrazole derivatives.
Reduction Reactions: Products include deiodinated pyrazole derivatives.
科学研究应用
1-(2-chloroethyl)-4-iodo-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-chloroethyl)-4-iodo-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the iodine atom and the ethyl chloride group can influence its binding affinity and specificity towards these targets. The exact pathways involved in its mechanism of action are subject to ongoing research.
相似化合物的比较
Similar Compounds
4-iodo-1H-pyrazole: Lacks the ethyl chloride group but shares the iodine-substituted pyrazole core.
2-(1H-pyrazol-1-yl)ethyl chloride: Lacks the iodine atom but contains the ethyl chloride group.
2-(4-bromo-1H-pyrazol-1-yl)ethyl chloride: Contains a bromine atom instead of iodine.
Uniqueness
1-(2-chloroethyl)-4-iodo-1H-pyrazole is unique due to the presence of both the iodine atom and the ethyl chloride group. This combination can enhance its reactivity and potential applications in various fields. The iodine atom can participate in halogen bonding interactions, while the ethyl chloride group can undergo nucleophilic substitution reactions, making it a versatile compound for chemical synthesis and biological studies.
属性
分子式 |
C5H6ClIN2 |
|---|---|
分子量 |
256.47 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-4-iodopyrazole |
InChI |
InChI=1S/C5H6ClIN2/c6-1-2-9-4-5(7)3-8-9/h3-4H,1-2H2 |
InChI 键 |
AWACTBIAMFXSIT-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NN1CCCl)I |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
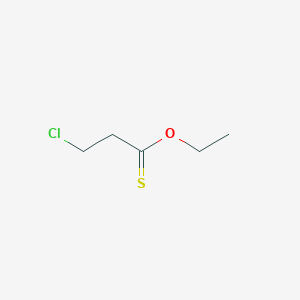
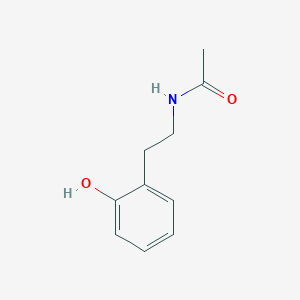


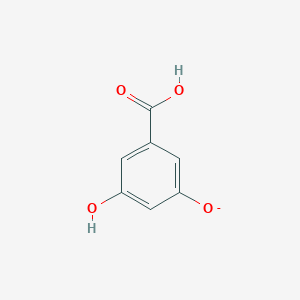
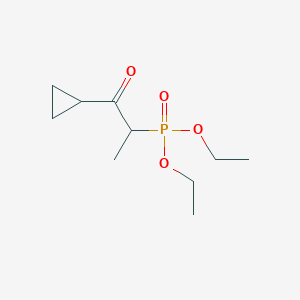

![4-[2-(3-Nitrophenyl)ethenyl]-pyridine](/img/structure/B8624811.png)



